molecular formula C19H22N2O4 B7435340 N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide

N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide

Cat. No. B7435340
M. Wt: 342.4 g/mol
InChI Key: GVSAPIFKRUSCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide, commonly known as AMPP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. AMPP is a small molecule that belongs to the class of amides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of AMPP is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, AMPP has been shown to induce apoptosis in cancer cells through the activation of caspases. Furthermore, AMPP has been shown to have neuroprotective effects through the inhibition of oxidative stress.
Biochemical and Physiological Effects
AMPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, AMPP has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Furthermore, AMPP has been shown to have neuroprotective effects, which can lead to the prevention of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using AMPP in lab experiments is that it is a small molecule, which makes it easier to synthesize and purify. Additionally, AMPP has been shown to have a low toxicity profile, which makes it a safer compound to use in lab experiments. However, one limitation of using AMPP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of AMPP. One direction is to further investigate its potential use as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of pro-inflammatory cytokines. Additionally, further studies can be conducted to investigate its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Furthermore, future studies can be conducted to investigate its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.

Synthesis Methods

The synthesis of AMPP is a multi-step process that involves the reaction of 4-acetamidophenol with 4-methoxyphenol in the presence of a base to form a phenoxide intermediate. This intermediate is then reacted with N-methylpropanamide to form AMPP. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

AMPP has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, AMPP has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Furthermore, AMPP has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-14(22)20-15-4-6-16(7-5-15)21(2)19(23)12-13-25-18-10-8-17(24-3)9-11-18/h4-11H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSAPIFKRUSCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(C)C(=O)CCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-3-(4-methoxyphenoxy)-N-methylpropanamide

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